molecular formula C21H28N2O2S B3681483 1-(4-methylcyclohexyl)-4-(2-naphthylsulfonyl)piperazine

1-(4-methylcyclohexyl)-4-(2-naphthylsulfonyl)piperazine

Cat. No.: B3681483
M. Wt: 372.5 g/mol
InChI Key: LQYPAUHAGFOAET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylcyclohexyl)-4-(2-naphthylsulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4-methylcyclohexyl group and a 2-naphthylsulfonyl group

Preparation Methods

The synthesis of 1-(4-methylcyclohexyl)-4-(2-naphthylsulfonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Ring: Starting from ethylenediamine, the piperazine ring can be formed through cyclization reactions.

    Substitution with 4-Methylcyclohexyl Group: The piperazine ring is then reacted with 4-methylcyclohexyl chloride under basic conditions to introduce the 4-methylcyclohexyl group.

    Sulfonylation with 2-Naphthylsulfonyl Chloride: Finally, the compound is sulfonylated using 2-naphthylsulfonyl chloride in the presence of a base to yield the desired product.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-Methylcyclohexyl)-4-(2-naphthylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, allowing for further functionalization.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methylcyclohexyl)-4-(2-naphthylsulfonyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or mechanical properties.

    Biological Research: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism by which 1-(4-methylcyclohexyl)-4-(2-naphthylsulfonyl)piperazine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

1-(4-Methylcyclohexyl)-4-(2-naphthylsulfonyl)piperazine can be compared with other sulfonyl piperazine derivatives, such as:

    1-(4-Methylcyclohexyl)-4-(phenylsulfonyl)piperazine: Similar structure but with a phenyl group instead of a naphthyl group.

    1-(4-Methylcyclohexyl)-4-(benzylsulfonyl)piperazine: Features a benzyl group in place of the naphthyl group.

The uniqueness of this compound lies in its specific structural configuration, which may confer distinct biological or material properties compared to its analogs.

Properties

IUPAC Name

1-(4-methylcyclohexyl)-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S/c1-17-6-9-20(10-7-17)22-12-14-23(15-13-22)26(24,25)21-11-8-18-4-2-3-5-19(18)16-21/h2-5,8,11,16-17,20H,6-7,9-10,12-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYPAUHAGFOAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methylcyclohexyl)-4-(2-naphthylsulfonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-methylcyclohexyl)-4-(2-naphthylsulfonyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(4-methylcyclohexyl)-4-(2-naphthylsulfonyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(4-methylcyclohexyl)-4-(2-naphthylsulfonyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(4-methylcyclohexyl)-4-(2-naphthylsulfonyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(4-methylcyclohexyl)-4-(2-naphthylsulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.